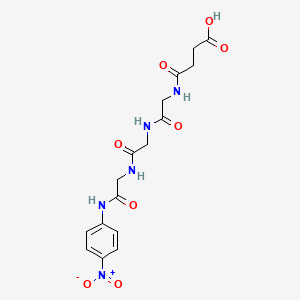

N-Succinyl-Gly-Gly-Gly-p-nitroanilide

Description

Contextualization within the Landscape of Synthetic Protease Substrates

Synthetic protease substrates are essential tools in biochemistry and molecular biology, designed to mimic the natural cleavage sites of proteases. nih.govresearchgate.net This allows researchers to study the kinetics and specificity of these enzymes in a controlled laboratory setting. nih.govresearchgate.net The landscape of synthetic substrates is diverse, including fluorogenic, and chromogenic compounds. Chromogenic substrates, such as N-Succinyl-Gly-Gly-Gly-p-nitroanilide, are particularly favored for their simplicity, as the enzymatic reaction produces a colored product that can be easily measured using a spectrophotometer. thaiscience.info The specificity of these substrates is determined by the peptide sequence, which is designed to be recognized and cleaved by a particular protease or class of proteases. ebricmall.com For instance, substrates with short chains of neutral, aliphatic amino acids like glycine (B1666218) or alanine (B10760859) are often used to assay for enzymes with broad specificity or those that prefer small, uncharged residues at their active site.

Historical Development and Mechanistic Basis of p-Nitroanilide Substrates

The use of p-nitroanilide (pNA) as a chromogenic leaving group for protease substrates was a significant advancement in enzymology, becoming widespread in the 1970s. nih.goveuropa.eu The design of these substrates involves linking a peptide sequence to the amino group of p-nitroaniline. nih.gov This bond is stable and the substrate itself is typically colorless. researchgate.net When a protease recognizes and cleaves the amide bond between the peptide and the p-nitroanilide, the free p-nitroaniline is released. nih.gov This product has a distinct yellow color in solution and a strong absorbance at a specific wavelength (typically around 405-410 nm), which allows for the direct and continuous measurement of enzyme activity. researchgate.netnih.gov The rate of color development is proportional to the rate of substrate hydrolysis, providing a straightforward method for determining enzyme kinetics. researchgate.netnih.gov

Significance of this compound as a Research Tool

The significance of this compound as a research tool lies in its ability to provide a simple and quantitative measure of the activity of proteases that recognize and cleave the Gly-Gly-Gly sequence. The N-terminal succinyl group serves to block the amino terminus of the peptide, preventing its degradation by aminopeptidases and ensuring that cleavage occurs at the desired position. While specific kinetic data for this compound is not widely published, the general utility of such substrates is well-established for determining key enzymatic parameters.

To illustrate the type of data obtained with similar substrates, the following table shows kinetic parameters for the hydrolysis of a related compound, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, by the serine protease subtilisin.

| Enzyme | Km (M) | kcat (s-1) | kcat/Km (M-1s-1) |

| Subtilisin BPN' | 1.4 x 10-4 | 50 | 3.6 x 105 |

This table presents data for a related compound, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, to demonstrate the typical kinetic parameters measured with p-nitroanilide substrates. Data from Bryan et al. (1986) as presented in ResearchGate. nih.gov

Overview of Research Areas Employing this compound

While specific studies utilizing this compound are limited in the published literature, research on closely related substrates with short, neutral amino acid sequences provides insight into its potential applications. A notable example is the use of N-Succinyl-L-trialanine p-nitroanilide, a substrate with a similar peptide backbone.

One area of research involves the characterization of proteases from complex biological mixtures. For instance, a protease capable of hydrolyzing N-Succinyl-L-trialanine p-nitroanilide was purified from the commercial preparation Pronase. mcmaster.ca This protease, termed STA-protease, was subsequently used in a study investigating glucose metabolism in mice, where it was found to have a hypoglycemic effect. mcmaster.ca

Another research application is in the study of enzymes associated with human health and disease. Enzymes that hydrolyze succinyl-trialanine p-nitroanilide have been identified in association with human high-density lipoproteins and in the vascular walls of rats, suggesting a role in cardiovascular physiology and connective tissue metabolism. oup.com Furthermore, a succinyltrialanine p-nitroanilide-hydrolyzing enzyme from porcine liver was characterized as a post-proline cleaving enzyme. These examples highlight the utility of such substrates in identifying and characterizing novel enzymatic activities in various biological systems.

The following table summarizes research findings using the closely related substrate, N-Succinyl-L-trialanine p-nitroanilide.

| Enzyme Source | Research Focus | Key Finding | Reference |

| Pronase | Enzyme purification and characterization | Isolation of a protease (STA-protease) with hypoglycemic activity in mice. | mcmaster.ca |

| Human High-Density Lipoproteins | Identification of associated enzymes | Two enzymes were found to sequentially hydrolyze the substrate. | oup.com |

| Porcine Liver | Enzyme characterization | The hydrolytic enzyme was identified as a post-proline cleaving enzyme. | |

| Rat Blood Vessels | Cardiovascular physiology | Hydrolytic activity was associated with vascular muscle plasma membranes. |

Structure

3D Structure

Properties

CAS No. |

61043-71-8 |

|---|---|

Molecular Formula |

C16H19N5O8 |

Molecular Weight |

409.35 g/mol |

IUPAC Name |

4-[[2-[[2-[[2-(4-nitroanilino)-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C16H19N5O8/c22-12(5-6-16(26)27)17-7-13(23)18-8-14(24)19-9-15(25)20-10-1-3-11(4-2-10)21(28)29/h1-4H,5-9H2,(H,17,22)(H,18,23)(H,19,24)(H,20,25)(H,26,27) |

InChI Key |

KWWNDIKPXGRBBN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)CNC(=O)CNC(=O)CNC(=O)CCC(=O)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CNC(=O)CNC(=O)CNC(=O)CCC(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N Succinyl Gly Gly Gly P Nitroanilide and Analogous Structures

Oligopeptide Synthesis Strategies for p-Nitroanilide Conjugates

The construction of the core Gly-Gly-Gly peptide backbone, which is subsequently derivatized, can be achieved through two primary approaches: Solid-Phase Peptide Synthesis (SPPS) and solution-phase chemical synthesis. The choice of strategy often depends on the desired scale of synthesis, purity requirements, and the specific challenges associated with handling p-nitroanilide conjugates.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, offers a streamlined approach for the synthesis of peptides. uni-kiel.de This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. uni-kiel.deresearchgate.net This approach simplifies the purification process as excess reagents and by-products are removed by simple filtration and washing steps. researchgate.net

However, the direct incorporation of p-nitroaniline (pNA) onto the solid support presents significant challenges due to the low nucleophilicity of the amino group of pNA, which is a consequence of the electron-withdrawing effect of the nitro group. maastrichtuniversity.nlnih.gov This poor reactivity makes the initial coupling of the first amino acid to a pNA-functionalized resin inefficient.

To circumvent this issue, a common strategy involves the use of a p-nitroanilide analog that is pre-attached to the resin. One such analog is 5-amino-2-nitrobenzoic acid (Anb5,2). maastrichtuniversity.nlnih.govnih.govresearchgate.net This analog can be coupled to various resins, such as Wang or Rink Amide resin, using coupling agents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of a base like p-dimethylaminopyridine (DMAP). maastrichtuniversity.nlnih.govnih.gov Once the Anb5,2-resin is prepared, standard Fluorenylmethyloxycarbonyl (Fmoc)-based SPPS protocols can be employed for the stepwise elongation of the peptide chain. maastrichtuniversity.nlnih.gov

Another SPPS approach utilizes an aryl hydrazine (B178648) resin. researchgate.net In this method, the peptide is assembled on the hydrazine support, and subsequent mild oxidation generates a highly reactive acyl diazene (B1210634) intermediate. This intermediate can then efficiently react with the weakly nucleophilic p-nitroaniline to yield the desired peptide p-nitroanilide. researchgate.net

Solution-Phase Chemical Synthesis Routes

Solution-phase peptide synthesis, while often more labor-intensive due to the need for purification after each step, remains a valuable method, particularly for large-scale synthesis and for certain complex peptides. nih.govekb.eg In this approach, the peptide is synthesized in a homogenous reaction mixture, and the product is isolated and purified before proceeding to the next coupling step. nih.gov

The primary challenge in the solution-phase synthesis of peptide p-nitroanilides is again the poor reactivity of p-nitroaniline. maastrichtuniversity.nlnih.gov Standard peptide coupling reagents often provide low to moderate yields. For instance, the use of dicyclohexylcarbodiimide (B1669883) (DCC) or mixed anhydride (B1165640) methods typically results in yields ranging from 30-58%. maastrichtuniversity.nlnih.gov

To achieve higher yields, more potent activating agents are required. Phosphorus oxychloride in pyridine (B92270) has been reported as an effective condensing agent for the synthesis of Nα-protected amino acid p-nitroanilides, with yields ranging from 70-90%. maastrichtuniversity.nl This method is advantageous as it is rapid and generally free of racemization. maastrichtuniversity.nl Other phosphorus-based reagents, such as phosphorus trichloride (B1173362) and phosphorus pentoxide, have also been explored, though they may have limitations regarding the compatibility with certain protecting groups and the potential for racemization. nih.gov

The following table summarizes a comparison of various coupling reagents used in the solution-phase synthesis of peptide p-nitroanilides.

| Coupling Reagent/Method | Typical Yields | Advantages | Disadvantages |

| Dicyclohexylcarbodiimide (DCC) | 30-58% | Readily available | Low yields, formation of insoluble urea (B33335) byproduct |

| Mixed Anhydride | 30-58% | Generally clean reactions | Moderate yields, potential for side reactions |

| Phosphorus Oxychloride | 70-90% | High yields, rapid, low racemization | Requires careful handling |

| Acyl Chlorides | Variable | Highly reactive | Risk of racemization |

| p-Nitrophenyl Isocyanate | Efficient | Good for specific applications | Isocyanate can be hazardous |

N-Terminal Modification: Succinylation Techniques

The introduction of the succinyl group at the N-terminus of the Gly-Gly-Gly-p-nitroanilide peptide is a crucial step that influences the substrate's recognition by specific proteases. This modification is typically achieved through acylation of the N-terminal amino group with succinic anhydride. nih.govresearchgate.netnih.gov

The reaction involves the nucleophilic attack of the primary amine of the peptide on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of an amide bond. researchgate.net This process results in a free carboxylic acid group at the other end of the succinyl moiety. The reaction is generally carried out in the presence of a base, such as N,N-diisopropylethylamine (DIEA), to neutralize the newly formed carboxylic acid and to facilitate the reaction. researchgate.net

The succinylation reaction is typically performed after the peptide chain has been fully assembled and while it is still attached to the solid-phase resin, or after cleavage from the resin in a solution-phase approach. nih.gov The reaction conditions are generally mild and selective for the N-terminal α-amino group and the ε-amino group of lysine (B10760008) side chains, if present. researchgate.net It is important to use an appropriate stoichiometry of succinic anhydride to avoid side reactions. Adding the succinic anhydride slowly to the peptide solution can help prevent polymerization, especially in the presence of excess anhydride. researchgate.net

C-Terminal Derivatization with p-Nitroaniline

The formation of the amide bond between the C-terminal carboxyl group of the peptide and the amino group of p-nitroaniline is a synthetically challenging step. As previously discussed, the low nucleophilicity of p-nitroaniline necessitates the use of specific strategies to achieve efficient coupling. maastrichtuniversity.nlnih.govnih.govnih.gov

In SPPS, this is often addressed by starting the synthesis with a resin that is already functionalized with a p-nitroaniline analog, thereby avoiding the difficult coupling step at the end of the synthesis. maastrichtuniversity.nlnih.govnih.gov

In solution-phase synthesis, the direct coupling of a protected peptide to p-nitroaniline requires powerful activation of the C-terminal carboxyl group. Methods employing phosphorus oxychloride have proven effective in this regard. maastrichtuniversity.nl The reaction mechanism involves the formation of a mixed anhydride with phosphorodichloridic acid, which then readily reacts with p-nitroaniline. maastrichtuniversity.nl

Alternative strategies to enhance the nucleophilicity of the aniline (B41778) derivative have also been explored. One such method involves using p-(Boc-amino)aniline as a surrogate for p-nitroaniline. nih.gov The Boc-protected amine is more nucleophilic and can be acylated more readily. Subsequent deprotection of the Boc group followed by oxidation of the resulting free amino group can then generate the desired p-nitroanilide. However, this oxidation step is not compatible with peptides containing sensitive amino acid residues such as methionine, tyrosine, tryptophan, and cysteine. nih.gov

Purification and Characterization of Synthetic Products

Following the completion of the synthesis and cleavage from the solid support (if applicable), the crude N-Succinyl-Gly-Gly-Gly-p-nitroanilide must be purified to remove by-products, unreacted starting materials, and truncated or modified peptide sequences. The standard method for the purification of peptides is reversed-phase high-performance liquid chromatography (RP-HPLC). peptide.combachem.comnih.gov

In RP-HPLC, the crude peptide is loaded onto a column packed with a nonpolar stationary phase (typically C18-modified silica). bachem.com The separation is achieved by eluting with a gradient of increasing organic solvent (usually acetonitrile) in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. peptide.combachem.com Fractions are collected and analyzed for purity, and those containing the pure product are pooled and lyophilized to obtain the final peptide as a powder. peptide.com

The following table outlines a typical set of conditions for the RP-HPLC purification of a peptide p-nitroanilide.

| Parameter | Condition |

| Column | C18 silica, 5-10 µm particle size |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | Linear gradient of increasing %B |

| Flow Rate | Dependent on column dimensions |

| Detection | UV at 210-220 nm and/or 405-410 nm |

The identity and purity of the synthesized this compound are confirmed using a combination of analytical techniques.

Analytical RP-HPLC: This is used to assess the purity of the final product by injecting a small sample onto an analytical column and observing the chromatogram for a single major peak. peptide.combachem.com

Mass Spectrometry (MS): Techniques such as electrospray ionization mass spectrometry (ESI-MS) are used to determine the molecular weight of the synthesized peptide, confirming that it matches the theoretical mass of this compound. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not as commonly used for routine characterization of synthetic peptides, NMR can provide detailed structural information and confirm the presence of the succinyl, glycine (B1666218), and p-nitroanilide moieties. maastrichtuniversity.nl

Thin-Layer Chromatography (TLC): TLC can be used as a simple and rapid method to monitor the progress of reactions and to get a preliminary assessment of the purity of the product. sigmaaldrich.com

The physical properties of the purified product, such as its appearance (typically a powder) and solubility, are also determined. For instance, a similar compound, N-Succinyl-Gly-Gly-Phe-p-nitroanilide, is described as a powder that is soluble in acetic acid. sigmaaldrich.com For enzymatic assays, stock solutions of similar p-nitroanilide substrates are often prepared in solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). sigmaaldrich.com

Enzymatic Hydrolysis and Substrate Specificity Profiling of N Succinyl Gly Gly Gly P Nitroanilide

Identification of Target Enzyme Classes and Specific Proteases

The cleavage of N-Succinyl-Gly-Gly-Gly-p-nitroanilide is not universal among proteases. Its simple tri-glycyl peptide chain makes it a tool for probing the specificity of various endopeptidases.

Serine Proteases: General Susceptibility

Serine proteases are a broad class of enzymes characterized by a serine residue in their active site. mdpi.com The susceptibility of this compound to this class of enzymes is varied. Research on a novel alkaline serine protease from Nesterenkonia sp. demonstrated that this particular enzyme was unable to hydrolyze this compound. google.com This finding suggests that despite the general proteolytic capabilities of serine proteases, the specific amino acid sequence of the substrate plays a crucial role in determining whether it will be cleaved.

Chymotrypsin-like Proteases

Information regarding the specific hydrolysis of this compound by chymotrypsin-like proteases is not extensively documented in the reviewed literature. While chymotrypsin (B1334515) and similar proteases are known to cleave peptide bonds, their primary specificity is typically for substrates with large hydrophobic or aromatic residues at the P1 position, which is the amino acid residue just before the cleavage site. The Gly-Gly-Gly sequence of this substrate does not fit the typical preference of chymotrypsin-like enzymes.

Subtilisin-like Proteases

Subtilisin and related proteases are a family of serine proteases primarily produced by bacteria. nih.gov Similar to the findings for the alkaline serine protease from Nesterenkonia sp., studies on subtilisin-like proteases have shown a lack of activity towards this compound. The aforementioned patent regarding the Nesterenkonia sp. protease, which is a type of serine protease with subtilisin-like characteristics, explicitly states that it does not hydrolyze this substrate. google.com Furthermore, a study on a novel subtilase from the psychrotolerant bacterium Pseudoalteromonas sp. SM9913, while mentioning the substrate, did not report any significant hydrolysis. microbiologyresearch.org

Other Proteases (e.g., from Bacillus luteus H11 and Pseudomonas aeruginosa)

Investigations into the enzymatic capabilities of various bacteria have provided insights into the substrate specificity of their proteases.

A study on the alkaline and halophilic protease produced by Bacillus luteus H11, which was identified as a serine protease, did not include this compound in its substrate specificity analysis. The study tested other N-succinylated p-nitroanilide substrates, but not the tri-glycyl variant. nih.govbohrium.comresearchgate.netnih.gov

In the case of Pseudomonas aeruginosa, a significant opportunistic pathogen, its secreted proteases are key virulence factors. A detailed study on the Pseudomonas aeruginosa small protease (PASP), a serine protease, screened a panel of 29 chromogenic substrates. This screening included this compound, and the results indicated that PASP does not hydrolyze this substrate. semanticscholar.org

Quantitative Assessment of Substrate Specificity

The efficiency of an enzyme in hydrolyzing a substrate is quantified by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate.

Comparative Amidolytic Activity with Analogous Peptide p-Nitroanilides

While data on the hydrolysis of this compound by the specific proteases mentioned above is limited, a study on a novel metalloprotease from Bacillus cereus provides valuable quantitative data. This research compared the kinetic parameters of this enzyme on N-Succinyl-Gly-Gly-Gly-pNA with other analogous peptide p-nitroanilides.

| Substrate | Enzyme Source | Km (mM) | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |

|---|---|---|---|---|---|

| N-Succinyl-Gly-Gly-Gly-pNA | Bacillus cereus (Metalloprotease) | 1.58 | 0.019 | 0.014 | 0.009 |

| N-Succinyl-Gly-Gly-Phe-pNA | Bacillus cereus (Metalloprotease) | 2.12 | 0.128 | 0.097 | 0.046 |

| N-Succinyl-Ala-Ala-Ala-pNA | Bacillus cereus (Metalloprotease) | No activity detected | |||

| N-Succinyl-Ala-Ala-Pro-Phe-pNA | Bacillus cereus (Metalloprotease) | 0.48 | 0.245 | 0.186 | 0.387 |

| N-Succinyl-Ala-Ala-Pro-Leu-pNA | Bacillus cereus (Metalloprotease) | 1.25 | 0.150 | 0.114 | 0.091 |

The data indicates that the metalloprotease from Bacillus cereus has a relatively low affinity and catalytic efficiency for N-Succinyl-Gly-Gly-Gly-pNA compared to substrates containing phenylalanine or leucine, particularly at the P1 position. The absence of activity towards N-Succinyl-Ala-Ala-Ala-pNA further highlights the specific structural requirements of the enzyme's active site.

Influence of Amino Acid Residues at P1, P2, and P3 Positions on Cleavage Efficiency

The enzymatic cleavage of a peptide substrate is profoundly influenced by the identity of the amino acid residues at the P1, P2, and P3 positions, which correspond to the residues immediately preceding the scissile bond. While specific kinetic data for this compound is not extensively available in the literature, the principles of protease specificity allow for a detailed discussion of the likely effects of these glycine (B1666218) residues on cleavage efficiency by various proteases.

Proteases exhibit distinct preferences for the amino acid side chains that fit into their respective binding pockets (S1, S2, S3, etc.). The P1 residue is often the primary determinant of substrate specificity. For many common proteases, such as chymotrypsin and trypsin, glycine at the P1 position is generally disfavored. Chymotrypsin preferentially cleaves after large hydrophobic or aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan), while trypsin specifically recognizes basic residues (Lysine, Arginine). The small, non-polar side chain of glycine does not provide the necessary interactions within the S1 pockets of these enzymes, leading to poor binding and low catalytic efficiency.

However, some proteases, like elastase, are known to cleave after small, neutral amino acids. promega.com Therefore, a substrate with glycine at the P1 position would be a more suitable substrate for elastase-like enzymes.

For instance, studies on various proteases have demonstrated that hydrophobic or charged residues at P2 and P3 can dramatically enhance the rate of hydrolysis. The repetitive glycine motif in this compound would likely lead to a high Michaelis constant (Km), indicating weak substrate binding, and a low catalytic rate constant (kcat).

Table 1: General Influence of P1, P2, and P3 Residues on Cleavage Efficiency for Different Protease Classes

| Protease Class | Preferred P1 Residue | Preferred P2 Residue | Preferred P3 Residue | Expected Cleavage Efficiency for Gly-Gly-Gly Motif |

| Chymotrypsin-like | Aromatic (Phe, Tyr, Trp), Large Hydrophobic (Leu) | Hydrophobic | Various | Very Low |

| Trypsin-like | Basic (Arg, Lys) | Proline, Hydrophobic | Various | Very Low |

| Elastase-like | Small, neutral (Ala, Gly, Val, Ser) | Various | Various | Moderate to High |

| Subtilisin-like | Aromatic, Hydrophobic | Various | Various | Low |

This table presents generalized preferences and expected outcomes based on known protease specificities. Actual cleavage efficiency can vary depending on the specific enzyme and reaction conditions.

Enzyme Source-Dependent Specificity Variations

The specificity of enzymatic hydrolysis is highly dependent on the source of the enzyme. Proteases from different organisms (e.g., bacteria, fungi, animals) or even different tissues within the same organism can exhibit distinct substrate preferences. This variation arises from differences in the amino acid sequences and three-dimensional structures of the enzyme's active site and substrate-binding pockets.

For a substrate such as this compound, the efficiency of its hydrolysis would be expected to vary significantly with the enzyme source.

Pancreatic Elastase (Porcine, Human): These enzymes are well-known for their ability to cleave after small, aliphatic amino acids, including glycine. promega.com Therefore, elastases from mammalian sources would be predicted to hydrolyze this compound with reasonable efficiency.

Bacterial Proteases: The vast diversity of microbial life has yielded a wide array of proteases with diverse specificities.

Streptomyces griseus Protease B (Pronase): This enzyme has broad specificity but shows a preference for large, hydrophobic, or aromatic residues at the P1 position. While it can hydrolyze a wide range of peptide bonds, its efficiency on a Gly-Gly-Gly motif would likely be low.

Bacillus sp. Proteases (e.g., Subtilisin): Subtilisins generally prefer large, uncharged residues at the P1 position. While some subtilisin variants might exhibit activity towards glycine-containing substrates, the wild-type enzymes are not expected to be highly efficient.

Fungal Proteases: Fungi are another rich source of proteases with varied specificities. For example, proteases from Aspergillus species are widely used in industrial applications and have diverse substrate preferences. Without specific studies, it is difficult to predict their activity on this compound.

The differences in specificity can be attributed to subtle variations in the architecture of the S1, S2, and S3 binding pockets. For instance, the size and charge of the amino acids lining these pockets will determine which substrate residues can be accommodated. An enzyme with a small, hydrophobic S1 pocket, like elastase, will favor small P1 residues like glycine, whereas an enzyme with a deep, hydrophobic S1 pocket, like chymotrypsin, will prefer bulky aromatic residues.

Table 2: Predicted Relative Activity of Proteases from Different Sources on this compound

| Enzyme Source | Enzyme Example | Primary P1 Specificity | Predicted Relative Activity on Suc-Gly-Gly-Gly-pNA |

| Porcine Pancreas | Pancreatic Elastase | Small, neutral (Ala, Gly, Val) | High |

| Bovine Pancreas | α-Chymotrypsin | Aromatic (Phe, Tyr, Trp), Large Hydrophobic (Leu) | Very Low |

| Bovine Pancreas | Trypsin | Basic (Arg, Lys) | Very Low |

| Streptomyces griseus | Protease B (Pronase) | Broad, prefers large hydrophobic/aromatic | Low |

| Bacillus licheniformis | Subtilisin Carlsberg | Aromatic, Hydrophobic | Low |

This table provides a qualitative prediction based on the known primary specificities of the enzymes. Actual activities can only be confirmed through experimental kinetic analysis.

Kinetic Characterization of N Succinyl Gly Gly Gly P Nitroanilide Hydrolysis by Proteases

Determination of Michaelis-Menten Kinetic Parameters

The Michaelis-Menten model is fundamental to enzyme kinetics, describing the relationship between the initial reaction rate, substrate concentration, and the intrinsic properties of the enzyme. The kinetic parameters derived from this model—Michaelis constant (K_m), maximum reaction rate (V_max), and catalytic efficiency (k_cat/K_m)—are essential for characterizing the hydrolytic activity of proteases towards N-Succinyl-Gly-Gly-Gly-p-nitroanilide.

The Michaelis constant (K_m) represents the substrate concentration at which the initial reaction rate is half of the maximum velocity (V_max). It is an inverse measure of the affinity of the enzyme for its substrate; a lower K_m value indicates a higher affinity. For the hydrolysis of this compound, the K_m value is determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

In a study on a novel metalloprotease from Bacillus cereus, the kinetic parameters for the hydrolysis of several synthetic p-nitroanilide substrates were determined. For this compound, the apparent Michaelis-Menten constant (K_m) was found to be 2.3 mM. core.ac.uk This value provides a quantitative measure of the affinity of this particular protease for the tri-glycyl substrate.

Table 1: Michaelis Constant (K_m) for this compound Hydrolysis

| Protease | Source Organism | K_m (mM) |

|---|---|---|

| Metalloprotease | Bacillus cereus | 2.3 |

The maximum reaction rate (V_max) is the theoretical maximum rate of the reaction when the enzyme is saturated with the substrate. It is directly proportional to the enzyme concentration and reflects the catalytic turnover rate of the enzyme. V_max is a critical parameter for quantifying the catalytic power of a protease.

For the aforementioned metalloprotease from Bacillus cereus, the maximum velocity (V_max) for the hydrolysis of this compound was determined to be 1.2 µmol/min. core.ac.uk This value indicates the highest possible rate of p-nitroanilide release under the specific experimental conditions when the enzyme's active sites are fully occupied by the substrate.

Table 2: Maximum Reaction Rate (V_max) for this compound Hydrolysis

| Protease | Source Organism | V_max (µmol/min) |

|---|---|---|

| Metalloprotease | Bacillus cereus | 1.2 |

The catalytic efficiency, represented by the ratio k_cat/K_m, is a measure of how efficiently an enzyme converts a substrate into a product. nih.govaklectures.comreddit.com It is also referred to as the specificity constant and provides a useful index for comparing the relative rates of an enzyme acting on different substrates. nih.gov A higher k_cat/K_m value signifies a more efficient enzyme. The turnover number, k_cat, is calculated from the equation V_max = k_cat * [E_t], where [E_t] is the total enzyme concentration.

Optimization of Reaction Conditions for Kinetic Analysis

The catalytic activity of proteases is profoundly influenced by the surrounding chemical and physical environment. Therefore, optimizing reaction conditions such as pH and temperature is paramount for accurate kinetic analysis and for understanding the enzyme's operational range.

The pH of the reaction medium affects the ionization state of amino acid residues in the enzyme's active site and of the substrate itself, thereby influencing substrate binding and catalysis. Determining the optimal pH at which a protease exhibits maximum activity is a key aspect of its characterization. nih.govacademicjournals.orgnih.govresearchgate.net

For instance, a protease from Bacillus cereus was found to have an optimal pH of 7.0. core.ac.uk Studies on other proteases have shown a wide range of optimal pH values, often in the neutral to alkaline range. academicjournals.orgresearchgate.netresearchgate.netnih.govnih.govresearchgate.netijabbr.com For example, a protease from Pseudomonas fluorescens BJ-10 also exhibited an optimal pH of 7.0. nih.gov In contrast, an alkaline chymotrypsin (B1334515) from Manduca sexta showed maximal activity between pH 10.5 and 11.0. nih.gov

pH stability studies are also crucial, as they determine the pH range in which the enzyme can maintain its structure and function over time. nih.govnih.govresearchgate.netijabbr.com A protease from Bacillus stabilis was found to be stable up to pH 9. academicjournals.org

Table 3: pH Optima for Proteolytic Activity

| Protease Source | Optimal pH |

|---|---|

| Bacillus cereus | 7.0 |

| Pseudomonas fluorescens BJ-10 | 7.0 |

| Manduca sexta | 10.5 - 11.0 |

| Burkholderia stabilis | 8.0 |

Temperature significantly affects the rate of enzymatic reactions. As the temperature rises, the reaction rate generally increases until an optimal temperature is reached. Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity. researchgate.netjapsonline.com

The metalloprotease from Bacillus cereus displayed an optimal temperature for activity at 45°C. core.ac.uk Other proteases have shown a variety of temperature optima. For example, a protease from Pseudomonas fluorescens BJ-10 has an optimal temperature of 30°C nih.gov, while a protease from Burkholderia stabilis functions optimally at 50°C. academicjournals.org

Thermostability, the ability of an enzyme to resist thermal denaturation, is another important characteristic. nih.govresearchgate.net The Bacillus cereus protease was found to be stable at 37°C and 50°C for extended periods. core.ac.uk In contrast, the protease from Pseudomonas fluorescens BJ-10 demonstrated high heat stability, retaining over 94% of its activity after being heated to 100°C for 3 minutes. nih.gov

Table 4: Temperature Optima for Proteolytic Activity

| Protease Source | Optimal Temperature (°C) |

|---|---|

| Bacillus cereus | 45 |

| Pseudomonas fluorescens BJ-10 | 30 |

| Burkholderia stabilis | 50 |

Effects of Ionic Strength and Buffer Composition

The enzymatic hydrolysis of this compound is significantly influenced by the ionic strength and the composition of the buffer system in which the assay is conducted. These factors can alter the three-dimensional structure of the enzyme, the ionization state of critical amino acid residues in the active site, and the interaction between the enzyme and the substrate.

The effect of ionic strength on the kinetics of protease-catalyzed reactions can be complex. For some proteases, such as α-chymotrypsin, the reaction rate has been observed to increase continuously with increasing ionic strength. In contrast, for other enzymes like trypsin, the rate may initially increase at low ionic strengths and then decrease as the ionic strength is further elevated nih.gov. These effects are generally a function of the square root of the ionic strength and can be explained by the Brønsted-Debye-Hückel law, which relates the rate of a reaction between ions to the ionic strength of the solution nih.gov. The underlying principle is that changes in ionic strength affect the activity coefficients of the charged species involved in the reaction, including the enzyme and substrate, thereby influencing their effective concentrations and interaction rates nih.gov.

The choice of buffer system is also critical. Different buffer components can interact with the protease, leading to variations in activity. Common buffers used in protease assays include Tris-HCl, phosphate, and glycine-NaOH. For instance, studies on a chymotrypsin-like serine protease from Thermoplasma volcanium utilized MOPS, Tris-HCl, and Glycine (B1666218) buffers to determine the optimal pH for activity, demonstrating that the enzyme's activity profile is dependent on the buffer used tandfonline.com. The optimal pH for a given protease can also be influenced by the buffer composition due to specific ion effects.

| Buffer System (pH 7.5) | Ionic Strength (mM) | Relative Protease Activity (%) |

|---|---|---|

| Tris-HCl | 10 | 85 |

| Tris-HCl | 50 | 100 |

| Tris-HCl | 150 | 92 |

| Phosphate | 10 | 78 |

| Phosphate | 50 | 95 |

| Phosphate | 150 | 88 |

Modulatory Effects of Metal Ions on Enzyme Activity

Metal ions can act as crucial modulators of protease activity, serving as cofactors, activators, or inhibitors. The interaction of metal ions with proteases can lead to conformational changes that either enhance or diminish the enzyme's catalytic efficiency. The hydrolysis of this compound by various proteases is, therefore, often sensitive to the presence of specific metal ions in the reaction mixture.

Certain divalent cations are well-known activators of serine proteases. For example, calcium ions (Ca²⁺) are known to bind to specific sites on some proteases, leading to a more stable and active conformation sigmaaldrich.com. This stabilization can protect the enzyme from thermal denaturation and autolysis sigmaaldrich.com. Studies have shown that the activity of some proteases can be significantly enhanced in the presence of Ca²⁺ and Mg²⁺ tandfonline.com. For instance, a novel metalloprotease from Bacillus cereus showed enhanced activity with calcium ions, reaching its maximum at a concentration of 10 mM core.ac.uk.

Conversely, other metal ions can act as inhibitors. Heavy metal ions such as mercury (Hg²⁺), copper (Cu²⁺), and zinc (Zn²⁺) are often potent inhibitors of protease activity. This inhibition can occur through various mechanisms, including binding to the active site, interacting with essential sulfhydryl groups of cysteine residues, or displacing essential metal cofactors. For example, the protease secreted by Brevibacillus brevis was found to be inhibited by Hg²⁺, Zn²⁺, and Cu²⁺ nih.gov. The complete inhibition of a protease from a thermophilic Bacillus sp. was observed in the presence of 1mM Hg²⁺ nih.gov.

| Metal Ion (5 mM) | Relative Protease Activity (%) | Effect |

|---|---|---|

| None | 100 | Control |

| Ca²⁺ | 145 | Activation |

| Mg²⁺ | 120 | Activation |

| Mn²⁺ | 115 | Activation |

| Zn²⁺ | 75 | Inhibition |

| Cu²⁺ | 40 | Inhibition |

| Hg²⁺ | 5 | Strong Inhibition |

Linearity and Sensitivity Considerations in Kinetic Assays

For any kinetic assay, including those utilizing this compound, establishing the linearity and sensitivity of the method is paramount for obtaining accurate and reliable data. These parameters define the range over which the assay is quantitative and its ability to detect low levels of enzyme activity.

The linearity of a protease assay refers to the range of enzyme concentrations or reaction times over which the measured rate of product formation (in this case, p-nitroanilide) is directly proportional to the amount of active enzyme. It is crucial to operate within this linear range to ensure that the observed reaction velocity accurately reflects the enzyme's activity. Assays are typically validated by demonstrating a linear relationship between the absorbance of the product and the concentration of the enzyme or the reaction time. For example, in the validation of a micro-azocasein assay for bromelain, good linearity was demonstrated with serially diluted enzyme concentrations mdpi.com.

Sensitivity in a kinetic assay is defined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of the analyte (in this case, the product p-nitroanilide or the enzyme itself) that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. For the aforementioned micro-azocasein assay, the LOD and LOQ were determined to be 5.412 and 16.4 µg/mL, respectively mdpi.com. The sensitivity of an assay using this compound will depend on factors such as the molar extinction coefficient of p-nitroanilide at the detection wavelength (typically 405-410 nm), the path length of the cuvette or microplate well, and the signal-to-noise ratio of the spectrophotometer. An evaluation of an analytical method for a protease using a similar substrate, N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, reported relative standard deviations for repeatability and intermediate precision, which are key indicators of the assay's reliability europa.eu.

Methodological Applications of N Succinyl Gly Gly Gly P Nitroanilide in Enzyme Assays

Spectrophotometric Detection of p-Nitroaniline Product Release

The fundamental principle behind using N-Succinyl-Gly-Gly-Gly-p-nitroanilide in enzyme assays is the spectrophotometric quantification of the released p-nitroaniline (pNA) product. Upon enzymatic hydrolysis, the colorless substrate is converted into two products: N-Succinyl-Gly-Gly-Gly and p-nitroaniline. The p-nitroaniline product has a distinct yellow color in solution, and its concentration can be directly measured by its absorbance of light at a specific wavelength.

The selection of an appropriate wavelength is critical for the sensitive and accurate detection of p-nitroaniline. The liberated pNA exhibits a strong absorbance maximum in the visible light spectrum, which allows its concentration to be measured without interference from the unhydrolyzed substrate or other reaction components.

405 nm: This is the most commonly reported wavelength for detecting p-nitroaniline. assaygenie.comsigmaaldrich.comresearchgate.netsigmaaldrich.comsigmaaldrich.com Many standard laboratory spectrophotometers and microplate readers are equipped with a 405 nm filter, making it a convenient and widely used option for these assays. The molar extinction coefficient for p-nitroaniline at 405 nm is approximately 9,960 M⁻¹cm⁻¹. chegg.com

410 nm: This wavelength is also frequently employed and is very close to the absorbance peak of p-nitroaniline. sigmaaldrich.comsigmaaldrich.com Some protocols may specify 410 nm, and it generally provides comparable results to 405 nm. illinois.edu

420 nm: While less common, some studies utilize wavelengths up to 420 nm for pNA quantification. illinois.edu

It is important to note that the exact absorption maximum of p-nitroaniline can be influenced by the composition of the assay buffer, including its pH and ionic strength. nih.gov Therefore, for the highest accuracy, the optimal wavelength should be determined empirically under the specific experimental conditions being used.

Enzyme activity using this compound can be measured using two primary approaches: continuous kinetic monitoring or end-point assays. assaygenie.comassayquant.com

Continuous Kinetic Monitoring: In this method, the absorbance is measured repeatedly at short intervals over a specific period. nih.gov This allows for the real-time tracking of p-nitroaniline release as the reaction progresses. assayquant.com The rate of the reaction is determined from the linear portion of the absorbance versus time plot. This approach provides detailed information about the enzyme's initial velocity and is less prone to errors from variations in incubation time. It is particularly useful for detailed kinetic characterization of an enzyme or for studying the mechanism of inhibitors. assayquant.com

End-Point Assays: This method involves incubating the enzyme with the substrate for a fixed period, after which the reaction is stopped (e.g., by adding a strong acid or a specific inhibitor). assayquant.com The total amount of p-nitroaniline produced is then determined by a single absorbance reading. assaygenie.com While simpler to perform, especially for a large number of samples, this method assumes the reaction rate is linear over the entire incubation period. assaygenie.com It is crucial to perform preliminary experiments to ensure that the chosen time point falls within the linear range of the reaction.

| Assay Type | Description | Advantages | Disadvantages |

| Continuous Kinetic | Absorbance is measured continuously over time. | Provides real-time reaction rate; more detailed kinetic data. | Can be lower throughput; requires a plate reader with kinetic capabilities. |

| End-Point | Reaction runs for a fixed time, is stopped, and a single absorbance reading is taken. | High-throughput; simpler workflow. | Assumes linearity; risk of substrate depletion affecting results. |

To convert the measured absorbance values into the actual amount of product formed (moles or grams of p-nitroaniline), a standard curve is essential. assaygenie.com This curve is generated by measuring the absorbance of a series of solutions with known concentrations of pure p-nitroaniline under the same buffer and reaction conditions as the enzyme assay. sigmaaldrich.com

The absorbance of each standard is plotted against its corresponding concentration. According to the Beer-Lambert law, this plot should be linear within a certain concentration range. chegg.com The resulting linear equation (y = mx + c, where y is absorbance and x is concentration) can then be used to calculate the concentration of p-nitroaniline in the experimental samples based on their absorbance readings. assaygenie.com

Example of p-Nitroaniline Standard Curve Data:

A typical standard curve can be prepared in a 96-well plate format as follows. sigmaaldrich.com

| pNA Concentration (nmol/well) | Volume of 200 µM pNA Standard (µl) | Volume of Buffer (µl) | Typical Absorbance at 405 nm (OD) |

| 0 | 0 | 100 | 0.050 |

| 2 | 10 | 90 | 0.250 |

| 5 | 25 | 75 | 0.575 |

| 10 | 50 | 50 | 1.100 |

| 15 | 75 | 25 | 1.625 |

| 20 | 100 | 0 | 2.150 |

Integration into High-Throughput Screening Platforms for Enzyme Activity

The properties of this compound make it well-suited for high-throughput screening (HTS) applications designed to identify enzyme modulators (inhibitors or activators). nih.gov HTS involves the rapid testing of thousands of compounds, requiring assays that are simple, robust, and automatable.

The colorimetric assay using this substrate meets these criteria because it is a straightforward "mix-and-read" procedure. nih.gov In a typical HTS setup, the enzyme, substrate, and test compounds from a chemical library are dispensed into the wells of a microplate. The enzymatic reaction leads to the development of the yellow color from p-nitroaniline, and the absorbance is read by an automated plate reader. A decrease in color development compared to a control indicates potential inhibition, while an increase suggests activation. The robustness of the assay is often evaluated using statistical parameters like the Z'-factor to ensure its suitability for large-scale screening. nih.gov

Applications in Enzyme Purification and Activity Monitoring during Chromatography

During the purification of a protease, it is necessary to track the enzyme's activity across different steps to identify the fractions containing the target protein and to assess the efficiency of the purification scheme. This compound provides a rapid and convenient tool for this purpose. researchgate.net

For instance, following a chromatography step (e.g., ion-exchange or size-exclusion), the eluate is collected in a series of fractions. A small aliquot from each fraction can be quickly assayed for activity by adding the this compound substrate and measuring the rate of color development. The fractions exhibiting the highest activity are then pooled for subsequent purification steps. This method allows researchers to quickly generate an activity profile of the column eluate, guiding the purification process effectively. nih.gov

Mechanistic Investigations of Enzyme N Succinyl Gly Gly Gly P Nitroanilide Interactions

Probing Enzyme Active Site Topography and Subsites (P1, P2, P3)

The tri-glycine sequence of N-Succinyl-Gly-Gly-Gly-p-nitroanilide provides a minimalist peptide backbone to probe the primary specificity pockets (subsites) of a protease's active site. According to the nomenclature established by Schechter and Berger, the amino acid residues of a substrate are designated as P1, P2, P3, etc., starting from the scissile bond and moving towards the N-terminus. The corresponding binding sites on the enzyme are termed S1, S2, S3, and so on.

In the case of this compound, the cleavage of the amide bond between the C-terminal glycine (B1666218) (P1) and the p-nitroanilide group is catalyzed by the enzyme. The glycine residues occupy the P1, P2, and P3 positions, allowing researchers to investigate the topology of the S1, S2, and S3 subsites.

P1 Subsite: The C-terminal glycine residue of the substrate interacts with the S1 subsite of the protease. The small, non-polar nature of the glycine side chain (a hydrogen atom) makes this substrate particularly useful for identifying proteases with a preference for small amino acids at the S1 pocket. Enzymes with broad specificity or those that can accommodate small residues will readily hydrolyze this substrate. For instance, proteases with a preference for small, neutral amino acids at P1 would be expected to exhibit significant activity. pnas.org

P2 and P3 Subsites: The subsequent glycine residues at the P2 and P3 positions interact with the S2 and S3 subsites, respectively. The flexibility of the glycine residues allows the peptide backbone to adopt various conformations to fit into the active site. However, the lack of bulky side chains means that specific hydrophobic or electrostatic interactions that often contribute significantly to binding affinity and specificity are absent. Therefore, the hydrolysis of this compound primarily reports on the fundamental catalytic efficiency of an enzyme and its tolerance for a poly-glycine sequence. Studies on proteases like plasmin have shown that specificity can be influenced by residues at positions beyond P1, with preferences for certain amino acids at P2 and P4. pnas.org The use of a simple Gly-Gly-Gly sequence helps to establish a baseline activity level.

Role of the N-Succinyl Moiety in Substrate Binding and Orientation

The N-succinyl group at the N-terminus of the peptide plays a crucial role in the substrate's utility. This modification serves several key functions:

Blocking the N-terminus: The succinyl group prevents the substrate from being recognized and cleaved by aminopeptidases, which would otherwise remove amino acids from the free N-terminus. This ensures that the observed proteolytic activity is due to endopeptidases cleaving at the intended peptide-p-nitroanilide bond.

Enhancing Solubility: The carboxyl group of the succinyl moiety increases the hydrophilicity of the substrate, which can improve its solubility in aqueous buffer systems used for enzymatic assays.

Providing a Point of Interaction: While not a primary determinant of specificity in the same way as the amino acid side chains, the succinyl group can engage in hydrogen bonding or electrostatic interactions with residues at the entrance of the active site cleft, thereby influencing the substrate's orientation and initial binding. The process of succinylation, the addition of a succinyl group to a lysine (B10760008) residue, is a known post-translational modification that can alter protein function and interactions. frontiersin.orgnih.gov In the context of this synthetic substrate, the succinyl group provides a defined chemical feature at the N-terminus.

Allosteric Effects and Conformational Changes Induced by Substrate Binding

The binding of a substrate to a protease active site is often not a simple "lock-and-key" event but rather an induced-fit process that can involve significant conformational changes in the enzyme. nih.gov These changes can be critical for catalysis, properly aligning the catalytic residues and stabilizing the transition state. The binding of this compound, while a small molecule, can induce such conformational shifts.

The initial interaction of the substrate with the enzyme can trigger rearrangements in the active site loops, leading to a more catalytically competent conformation. Furthermore, the binding of substrates can lead to allosteric effects, where binding at the active site influences the conformation and activity of other, distal parts of the enzyme. nih.gov While specific allosteric activation by this compound has not been extensively documented, the general principle of allosteric regulation by small molecules is a recognized mechanism for controlling protease activity. nih.gov For some proteases, substrate binding can induce a conformational change that is necessary for the subsequent binding of other molecules or for the catalytic step itself. nih.gov

Inhibition Profiles and Characterization using this compound

This compound can be employed as the substrate in assays designed to characterize the inhibitory effects of various compounds on proteases. By measuring the rate of p-nitroaniline release in the presence and absence of an inhibitor, key kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) can be determined.

Differential Inhibition by Class-Specific Protease Inhibitors (e.g., PMSF, TPCK, TLCK, Chymostatin)

The use of class-specific inhibitors in conjunction with this compound allows for the classification of the protease being studied.

Phenylmethylsulfonyl Fluoride (PMSF): This is a well-known irreversible inhibitor of serine proteases. nih.govagscientific.com It acts by sulfonating the essential serine residue in the active site, rendering the enzyme inactive. gbiosciences.com A significant reduction in the hydrolysis of this compound in the presence of PMSF would strongly suggest that the enzyme is a serine protease. ebi.ac.uk

Tosyl Phenylalanyl Chloromethyl Ketone (TPCK): TPCK is an irreversible inhibitor that specifically targets chymotrypsin-like serine proteases by alkylating the active site histidine residue. nih.govchegg.comquizlet.com Its structure mimics that of phenylalanine, a preferred substrate residue for chymotrypsin (B1334515) at the P1 position. If a protease that cleaves this compound is inhibited by TPCK, it indicates that despite its ability to cleave after glycine, it shares structural similarities in its active site with chymotrypsin.

Tosyl Lysyl Chloromethyl Ketone (TLCK): Similar to TPCK, TLCK is an irreversible inhibitor that alkylates the active site histidine of trypsin-like serine proteases. nih.govchegg.commdpi.com Its structure is analogous to lysine, the preferred P1 residue for trypsin. Inhibition by TLCK would suggest a trypsin-like specificity, even if the enzyme can accommodate the smaller glycine residue of the substrate.

Chymostatin (B1668925): This is a peptide aldehyde that acts as a potent reversible inhibitor of chymotrypsin-like serine proteases. biofargo.comcaymanchem.comcephamls.comscientificlabs.co.uksigmaaldrich.com Observing inhibition by chymostatin would further support the classification of the enzyme as chymotrypsin-like.

The following table provides a representative example of how inhibition data might be presented for a hypothetical serine protease assayed with this compound.

| Inhibitor | Target Protease Class | Mechanism of Action | Expected Effect on this compound Hydrolysis |

|---|---|---|---|

| PMSF | Serine Proteases | Irreversible sulfonation of active site serine | Strong Inhibition |

| TPCK | Chymotrypsin-like Serine Proteases | Irreversible alkylation of active site histidine | Inhibition (if chymotrypsin-like) |

| TLCK | Trypsin-like Serine Proteases | Irreversible alkylation of active site histidine | Inhibition (if trypsin-like) |

| Chymostatin | Chymotrypsin-like Serine Proteases | Reversible inhibition | Strong Inhibition (if chymotrypsin-like) |

Investigation of Non-Specific Inhibitors and Activating Agents

Beyond class-specific inhibitors, the interaction of proteases with this compound can be modulated by non-specific agents. These can include chemical modifying reagents that react with various amino acid side chains, potentially altering the enzyme's conformation and activity. ox.ac.uk For example, reagents that modify lysine or cysteine residues could lead to a loss of activity if these residues are crucial for the enzyme's structure or function. nih.gov

Conversely, some small molecules or ions can act as activating agents. Divalent cations, for instance, are known to be essential cofactors for some proteases, and their presence can enhance the rate of substrate hydrolysis. researchgate.netacs.orgjmb.or.krnih.gov The effect of such agents can be quantified by measuring the change in the rate of this compound cleavage.

Computational and Structural Modeling of Enzyme N Succinyl Gly Gly Gly P Nitroanilide Complexes

Molecular Docking Simulations for Ligand-Enzyme Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or enzyme) to form a stable complex. qub.ac.uknih.gov In the context of N-Succinyl-Gly-Gly-Gly-p-nitroanilide, docking simulations are employed to predict how the substrate fits into the active site of a target protease.

The process begins with the three-dimensional structures of both the enzyme (often obtained from X-ray crystallography or homology modeling) and the ligand, this compound. Docking algorithms then sample a vast number of possible conformations and orientations of the substrate within the enzyme's binding pocket. nih.gov Each potential binding pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The lowest-energy poses represent the most likely binding modes.

These simulations are critical for:

Identifying Key Interacting Residues: Docking reveals which amino acid residues in the enzyme's active site form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the substrate. nih.gov For instance, the glycine-rich backbone of the substrate may form hydrogen bonds with the main chain of the enzyme, while the succinyl and p-nitroanilide groups may engage in specific interactions with the S' and S subsites of the protease's active site.

Predicting Binding Affinity: The docking score provides a quantitative estimate of the binding strength, allowing for the comparison of different substrates or the effect of mutations in the enzyme's active site.

Guiding Experimental Studies: Predictions from docking can inform site-directed mutagenesis experiments to verify the importance of specific residues for substrate binding and catalysis. nih.gov

Below is a hypothetical data table illustrating the results of a molecular docking simulation of this compound with three different proteases.

| Target Protease | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Protease A (Trypsin-like) | -7.8 | Asp189, Ser195, Gly216 | Hydrogen bond with Ser195; Salt bridge with Asp189 |

| Protease B (Chymotrypsin-like) | -6.5 | Ser195, Met192, Gly193 | Hydrogen bond with Ser195; Hydrophobic interaction with Met192 |

| Protease C (Elastase-like) | -7.2 | Val216, Thr226, Ser195 | Hydrogen bond with Ser195; Hydrophobic interactions with Val216 |

This is an interactive data table. You can sort and filter the data as needed.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Dynamics

While molecular docking provides a static snapshot of the enzyme-substrate complex, molecular dynamics (MD) simulations introduce motion, simulating the behavior of the complex over time. nih.govnih.gov Starting from a high-ranking docked pose, MD simulations solve Newton's equations of motion for every atom in the system, providing a trajectory that reveals the complex's dynamic nature in a simulated aqueous environment. mdpi.com

MD simulations are invaluable for understanding:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time, MD can assess the stability of the docked pose. A stable complex will show minimal deviation from its initial docked conformation.

Conformational Changes: Proteins are not rigid structures. MD simulations can capture the subtle conformational adjustments in both the enzyme and this compound upon binding. nih.govnih.gov This can include movements of loops near the active site to accommodate the substrate or changes in the substrate's own geometry to achieve an optimal fit for catalysis. researchgate.net

Solvent Effects: MD explicitly models water molecules, allowing for the study of their role in mediating enzyme-substrate interactions and stabilizing the complex.

Analysis of an MD trajectory can provide detailed information on interaction energies, hydrogen bond lifetimes, and the flexibility of different regions of the protein, measured by the root-mean-square fluctuation (RMSF). scispace.com

| Simulation Parameter | Information Gained | Relevance to this compound |

| RMSD (Root-Mean-Square Deviation) | Stability of the complex over time | Confirms if the substrate remains stably bound in the active site. |

| RMSF (Root-Mean-Square Fluctuation) | Flexibility of protein residues | Identifies flexible loops in the enzyme that may be involved in substrate binding and product release. |

| Hydrogen Bond Analysis | Occupancy and lifetime of specific H-bonds | Quantifies the strength and persistence of key interactions holding the substrate in place. |

| Interaction Energy Calculation | Contribution of specific residues to binding | Pinpoints the energetic "hotspots" in the active site that are most critical for binding the substrate. |

This is an interactive data table. You can sort and filter the data as needed.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies investigate how changes in a molecule's structure affect its biological activity. nih.gov For this compound, this would involve synthesizing a series of analogues where parts of the molecule are systematically modified. For example, the glycine (B1666218) residues could be replaced with other amino acids (e.g., Alanine (B10760859), Valine, Phenylalanine) to probe the size and chemical nature of the enzyme's S-pockets.

Quantitative Structure-Activity Relationship (QSAR) takes this a step further by building a mathematical model that correlates the chemical properties of these analogues with their measured activity (e.g., the rate of hydrolysis, kcat/Km). researchgate.net The model takes the form of an equation where activity is a function of various molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters).

A hypothetical SAR study on a protease using this compound analogues might yield the following results:

| Substrate Analogue (Succinyl-X-Y-Z-pNA) | Relative Hydrolysis Rate (%) | Interpretation |

| Succinyl-Gly-Gly-Gly-pNA | 100 | Baseline activity for the small, flexible backbone. |

| Succinyl-Ala-Gly-Gly-pNA | 85 | Small hydrophobic residue is tolerated but not preferred at P3. |

| Succinyl-Gly-Ala-Gly-pNA | 120 | Small hydrophobic residue is well-tolerated at P2. |

| Succinyl-Gly-Gly-Ala-pNA | 150 | Small hydrophobic residue is preferred at the P1 position. |

| Succinyl-Gly-Gly-Phe-pNA | 5 | Large aromatic residue at P1 is sterically hindered, preventing efficient binding/cleavage. |

| Succinyl-Gly-Gly-Arg-pNA | <1 | Positively charged residue at P1 is strongly disfavored. |

This is an interactive data table. You can sort and filter the data as needed.

Such studies are crucial for mapping the specificity of a protease's active site and for designing more selective substrates or potent inhibitors.

Predictive Modeling of Protease Substrate Specificity Based on this compound Data

Data generated from the enzymatic hydrolysis of this compound and a library of its analogues can be used to build powerful predictive models of protease specificity. nih.gov These models aim to predict which other peptide or protein sequences a given protease is likely to cleave.

One common approach is the creation of a Position Weight Matrix (PWM). nih.gov A PWM is a table that scores how well each amino acid is tolerated at each position relative to the cleavage site (e.g., P4, P3, P2, P1, P1', P2'). The scores are derived from the quantitative kinetic data (kcat/Km) obtained from a library of synthetic substrates. researchgate.net For example, if a protease efficiently cleaves substrates with Alanine at the P1 position, Alanine will receive a high score in the P1 column of the matrix.

More advanced methods utilize machine learning algorithms, such as Support Vector Machines (SVMs), which can learn complex patterns from the substrate data. auburn.edu These models can incorporate a wider range of features beyond simple amino acid identity, leading to more accurate predictions.

Data Generation: Measure the hydrolysis rates of a protease against a combinatorial library of peptide substrates based on the this compound scaffold. nih.gov

Model Training: Use the quantitative data to train a predictive model (e.g., derive a PWM or train an SVM).

Proteome Scanning: Use the trained model to scan entire protein sequences or proteomes to identify potential new physiological substrates for the enzyme. mdpi.com

Experimental Validation: The highest-scoring predicted cleavage sites are then synthesized as peptides and tested experimentally to validate the model's predictions.

This approach transforms the data from a simple chromogenic substrate into a tool for discovering the broader biological roles of a protease. stanford.edu

Emerging Research Areas and Future Perspectives for N Succinyl Gly Gly Gly P Nitroanilide

Applications in Novel Protease Discovery and Enzymatic Characterization

The search for novel proteases with unique properties from diverse biological sources is a continuous effort in biotechnology and pharmaceutical research. N-Succinyl-Gly-Gly-Gly-p-nitroanilide serves as a valuable tool in this discovery phase by acting as a generic or screening substrate for identifying and characterizing new proteolytic enzymes. The hydrolysis of the amide bond after the glycine (B1666218) residue, releasing the yellow p-nitroanilide, provides a straightforward and rapid colorimetric assay to detect protease activity.

A notable application of this substrate was in the characterization of a novel metalloprotease from Bacillus cereus. Researchers utilized a panel of p-nitroanilide substrates to determine the enzyme's substrate specificity and kinetic parameters. core.ac.uk In this study, this compound was one of the substrates tested to probe the enzyme's activity towards short, aliphatic peptide sequences.

The kinetic parameters for the hydrolysis of various substrates by the B. cereus metalloprotease were determined, providing insights into its catalytic efficiency and substrate preference. core.ac.uk The data allows for a comparative analysis of how the enzyme interacts with different peptide sequences.

| Substrate | Concentration Range (mM) | Enzyme Action |

|---|---|---|

| This compound | 0.4–2.5 | Used to assess hydrolytic activity |

| L-Leucine-pNA | 0.05–1.0 | Kinetic parameters determined |

| N-Succinyl-Ala-Ala-Pro-Phe-pNA | 0.1–1.0 | Kinetic parameters determined |

| N-Succinyl-Gly-Gly-Phe-pNA | 0.8–4.0 | Kinetic parameters determined |

| N-Succinyl-Ala-Ala-Pro-Leu-pNA | 0.4–2.5 | Kinetic parameters determined |

This application demonstrates the role of this compound in the initial stages of enzymatic characterization, helping to build a specificity profile for newly discovered proteases.

Utility in Directed Evolution and Enzyme Engineering for Modified Specificity

Directed evolution and rational enzyme engineering are powerful techniques used to create enzymes with novel or enhanced properties, such as altered substrate specificity, increased catalytic activity, or improved stability. The success of these methods relies heavily on the availability of efficient screening assays to identify improved variants from large mutant libraries.

This compound is a suitable substrate for such screening campaigns. Its chromogenic nature allows for high-throughput screening of enzyme variants in microplate formats. A library of protease mutants can be expressed in a host system, and the cell lysates or secreted enzymes can be directly assayed with the substrate. The intensity of the yellow color produced is proportional to the enzymatic activity, enabling the rapid identification of mutants with desired characteristics.

For instance, if the goal is to engineer a protease to prefer small, neutral amino acids, libraries of variants can be screened against this compound. Mutants showing higher activity with this substrate compared to the wild-type enzyme would be selected for further characterization. This approach allows for the directed evolution of proteases with finely tuned specificities for particular peptide sequences.

Advancement in High-Throughput Screening Methodologies for Biological Systems

The demand for rapid and efficient screening of large compound libraries in drug discovery and functional genomics has driven the development of advanced high-throughput screening (HTS) methodologies. nih.govassaygenie.com Chromogenic substrates like this compound are integral to these advancements.

The simplicity of the assay, which involves mixing the enzyme and substrate and measuring absorbance, makes it readily adaptable to automated robotic systems. nih.govassaygenie.com This allows for the screening of tens of thousands of compounds per day to identify potential protease inhibitors. In such a setup, a test compound's ability to inhibit the hydrolysis of this compound by a target protease is measured. A reduction in color development indicates inhibitory activity.

Future perspectives in this area involve the miniaturization of assays into 384-well or even higher-density formats, further increasing throughput. Additionally, this substrate can be integrated into more complex biological systems, such as cell-based assays, to study protease activity in a more physiologically relevant context.

Rational Design of Improved Peptide Substrates and Inhibitors based on this compound as a Scaffold

The molecular structure of this compound provides a fundamental scaffold for the rational design of more specific and efficient protease substrates and inhibitors. By understanding how a target protease interacts with this basic sequence, researchers can systematically modify its structure to enhance binding affinity and specificity.

For substrate improvement, the glycine residues can be substituted with other amino acids to match the known specificity of a target protease, a technique known as positional scanning. This can lead to the development of highly sensitive and specific substrates for diagnostic or research applications.

More significantly, this substrate can serve as a starting point for the design of protease inhibitors. The peptide portion (Gly-Gly-Gly) can be modified to enhance binding to the active site of a target protease. The p-nitroanilide group can be replaced with a "warhead"—a chemical group that forms a covalent bond with a key catalytic residue in the enzyme's active site, leading to irreversible inhibition. This strategy is a cornerstone of modern drug design, and using a simple, well-characterized substrate as a scaffold can accelerate the discovery of potent and selective inhibitors for therapeutic intervention in diseases where proteases are dysregulated. nih.gov

Q & A

Q. How can I determine enzyme activity using N-Succinyl-Gly-Gly-Gly-p-nitroanilide as a substrate?

Methodological Answer:

- Principle : The substrate is cleaved by proteases (e.g., trypsin-like enzymes), releasing p-nitroaniline, which absorbs at 410 nm. Measure absorbance continuously at 410 nm using a spectrophotometer .

- Procedure :

Prepare a reaction mix with substrate (dissolved in DMF at ≤25 mg/mL ), buffer (pH 7.5, 37°C ), and enzyme.

Monitor the linear increase in absorbance (ΔA/min) and calculate activity using the extinction coefficient of p-nitroaniline (ε = ~8,800 M⁻¹cm⁻¹).

Q. What are the optimal storage and handling conditions for this substrate?

Methodological Answer :

Q. How do I calculate kinetic parameters (Km, Vmax) for enzyme-substrate interactions?

Methodological Answer :

- Experimental Design : Perform assays at varying substrate concentrations (0.1–10× Km). Plot initial velocity (v₀) vs. [S] and fit to the Michaelis-Menten equation.

- Data Analysis : Use Lineweaver-Burk (1/v₀ vs. 1/[S]) or nonlinear regression for Km and Vmax. Account for background absorbance by subtracting non-enzymatic hydrolysis rates .

Advanced Research Questions

Q. How can I resolve discrepancies in kinetic data between studies using this substrate?

Methodological Answer :

- Potential Causes :

- Enzyme Source : Variability in enzyme purity or isoforms (e.g., thrombin vs. trypsin) affects specificity .

- Buffer Conditions : Ionic strength or cofactors (e.g., Ca²⁺) may alter catalytic efficiency. Standardize buffer composition (e.g., 50 mM Tris-HCl, 150 mM NaCl) .

- Substrate Purity : Verify purity via HPLC (≥98%) and check for batch-to-batch variability .

- Validation : Replicate experiments with internal controls (e.g., a reference enzyme) and cross-validate with alternative substrates .

Q. What advanced applications exist for this substrate in protease inhibitor screening?

Methodological Answer :

- High-Throughput Screening (HTS) :

Use microplate readers to measure A410 in 96-/384-well formats.

Include positive (no inhibitor) and negative (no enzyme) controls.

Calculate inhibition (%) using:

Q. How can I adapt this substrate for use in non-spectrophotometric detection methods?

Methodological Answer :

- HPLC-Based Assays :

- Terminate reactions with 10% acetic acid.

- Separate p-nitroaniline via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).

- Quantify using peak area at 340 nm .

- Fluorescence Polarization : Modify the substrate with a quencher-fluorophore pair (e.g., Dabcyl/EDANS) for real-time monitoring .

Q. What strategies ensure reproducibility in long-term enzyme inhibition studies?

Methodological Answer :

- Standardization :

- Statistical Rigor :

Q. How do I design experiments to investigate non-canonical cleavage sites using this substrate?

Methodological Answer :

- Mass Spectrometry (MS) :

- Incubate substrate with enzyme, quench with 1% formic acid.

- Analyze fragments via LC-MS/MS to identify cleavage sites.

- Compare with computational predictions (e.g., protease specificity databases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.